molecular formula C13H16N2O2 B12574446 1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole CAS No. 478685-73-3

1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole

Cat. No.: B12574446
CAS No.: 478685-73-3
M. Wt: 232.28 g/mol
InChI Key: JCWXSQLEORXUCJ-UHFFFAOYSA-N
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Description

1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a methoxymethoxy group and a methyl group attached to the phenyl ring, as well as a methyl group on the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole typically involves the following steps:

    Formation of the Phenyl Intermediate: The starting material, 2-(Methoxymethoxy)-5-methylphenylboronic acid, is prepared through the reaction of 2,5-dimethylphenol with methoxymethyl chloride in the presence of a base.

    Coupling Reaction: The phenyl intermediate is then coupled with 4-methylimidazole using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4, in an organic solvent like toluene or DMF.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms added.

    Substitution: Formation of substituted imidazole derivatives with new functional groups.

Scientific Research Applications

1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole can be compared with other similar compounds, such as:

    2-(Methoxymethoxy)-5-methylphenylboronic acid: A precursor in the synthesis of the target compound.

    4-Methylimidazole: A core structure in the target compound.

    Other substituted imidazoles: Compounds with different substituents on the imidazole ring, which may exhibit different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

CAS No.

478685-73-3

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

1-[2-(methoxymethoxy)-5-methylphenyl]-4-methylimidazole

InChI

InChI=1S/C13H16N2O2/c1-10-4-5-13(17-9-16-3)12(6-10)15-7-11(2)14-8-15/h4-8H,9H2,1-3H3

InChI Key

JCWXSQLEORXUCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCOC)N2C=C(N=C2)C

Origin of Product

United States

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